molecular formula C12H12ClN3 B1484099 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine CAS No. 2092663-38-0

6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine

Cat. No. B1484099
CAS RN: 2092663-38-0
M. Wt: 233.69 g/mol
InChI Key: OYJXUBHEDMCEFO-UHFFFAOYSA-N
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Description

“6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are an integral part of DNA and RNA and have been associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature. For instance, a series of 2-aminopyrimidine derivatives were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied extensively. For example, 2-chloro-4,6-dimethylpyrimidine has been reported to undergo aromatic nucleophilic substitution with aniline derivatives under microwave conditions . Additionally, pyrimidine derivatives have been synthesized via acid-catalyzed chemo-selective C-4 substitution of the pyrimidine ring with various amines .

Scientific Research Applications

Antibacterial and Antifungal Applications

This compound exhibits significant antibacterial and antifungal activities, which makes it a candidate for developing new antimicrobial agents. The presence of the pyrimidine ring contributes to its ability to interfere with the synthesis of nucleic acids in bacteria and fungi, thereby inhibiting their growth .

Antitumor Activity

The antitumor potential of derivatives of this compound is noteworthy. They can be designed to target specific pathways involved in cancer cell proliferation and survival. Research indicates that such compounds can induce apoptosis in cancer cells, offering a pathway for the development of novel anticancer drugs .

Insecticidal Properties

The structural analogs of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine have been found to possess insecticidal properties. This is particularly useful in agriculture, where these compounds can be used to protect crops from pest infestations without harming the plants .

Herbicidal and Larvicidal Effects

Similarly, the herbicidal and larvicidal effects of this compound’s derivatives make them suitable for use in controlling unwanted vegetation and mosquito populations, respectively. This has direct implications for agricultural productivity and public health initiatives against vector-borne diseases .

Supramolecular Chemistry

In supramolecular chemistry, this compound can be utilized to synthesize molecular clips and other complex structures. These structures have applications in creating new materials with specific properties, such as selective ion transporters or catalysts .

Synthesis of Ionic Liquids and Polymers

The compound is also used in the synthesis of ionic liquids and polymers . Ionic liquids have various industrial applications due to their low volatility and high thermal stability, while polymers synthesized from this compound can have unique mechanical and chemical properties .

Development of Explosives

Derivatives of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine can be engineered to form compounds with explosive properties. This application is significant for the development of safer and more stable explosives for both industrial and military uses .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a scaffold for the development of drugs with diverse biological activities. Its derivatives have been explored for their potential in treating a variety of diseases, including viral infections, inflammation, and neurological disorders .

Future Directions

The future research directions for “6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, there is interest in synthesizing various scaffolds of pyrimidine derivatives for screening different pharmacological activities . Additionally, the development of new efficient antitrypanosomal compounds with fewer side effects is an urgent need .

Mechanism of Action

properties

IUPAC Name

6-[2-(4-chlorophenyl)ethyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-10-4-1-9(2-5-10)3-6-11-7-12(14)16-8-15-11/h1-2,4-5,7-8H,3,6H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJXUBHEDMCEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=NC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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